1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane

Description

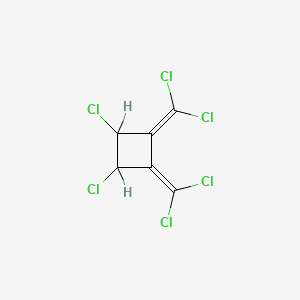

1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane is a halogenated cyclobutane derivative characterized by a strained four-membered carbon ring substituted with two chlorine atoms at positions 1 and 2 and two dichloromethylene groups (–CCl₂) at positions 3 and 2. The dichloromethylene substituents introduce significant steric hindrance and electronic effects, enhancing electrophilicity at the cyclobutane core.

Properties

CAS No. |

55044-46-7 |

|---|---|

Molecular Formula |

C6H2Cl6 |

Molecular Weight |

286.8 g/mol |

IUPAC Name |

1,2-dichloro-3,4-bis(dichloromethylidene)cyclobutane |

InChI |

InChI=1S/C6H2Cl6/c7-3-1(5(9)10)2(4(3)8)6(11)12/h3-4H |

InChI Key |

BMOVIMWGAWTJDT-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(=C(Cl)Cl)C1=C(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Ring Contraction of Pyrrolidines Using Iodonitrene Chemistry

A recent and authoritative method involves the stereoselective synthesis of multisubstituted cyclobutanes, including derivatives similar to 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane, by contraction of pyrrolidines mediated by iodonitrene chemistry. This approach, reported by Hui et al. (2021), utilizes nitrogen extrusion from 1,1-diazene intermediates generated in situ to afford cyclobutanes with high stereocontrol.

- Reaction Conditions : The optimized reaction employs hydroxy(tosyloxy)iodobenzene (HTIB) as the hypervalent iodine(III) reagent and ammonium carbamate as an ammonia surrogate in 2,2,2-trifluoroethanol (TFE) solvent at 80 °C.

- Mechanism : The process involves electrophilic nitrogen transfer to pyrrolidines forming 1,1-diazene intermediates, followed by nitrogen extrusion to generate a 1,4-biradical intermediate that rapidly closes to the cyclobutane ring.

- Yields and Selectivity : Yields range from moderate to high (42–88%) depending on substituents, with excellent diastereoselectivity (dr > 20:1) and retention of stereochemistry.

The method is versatile, allowing the synthesis of cyclobutanes bearing diverse substituents, including electron-deficient and electron-rich aryl groups, alkyl groups, and heteroaromatics. It also enables the formation of spirocyclobutanes and complex bioactive scaffolds.

Table 1. Optimization of Reaction Conditions for Pyrrolidine to Cyclobutane Conversion

| Entry | Change from Standard Conditions | Yield (%) (Isolated) |

|---|---|---|

| 1 | None (HTIB 2.5 equiv, NH2CO2NH4 8 equiv, TFE, 80 °C) | 69 |

| 2 | PIDA (3 equiv), NH2CO2NH4 (4 equiv), MeOH | 44 |

| 3 | PIDA (3 equiv), NH2CO2NH4 (4 equiv), TFE | 54 |

| 4 | 1-Hydroxy-3-oxobenziodoxole (6) instead of HTIB | Not detected |

| 5 | HTIB (3 equiv), NH2CO2NH4 (4 equiv) | 69 |

| 6 | HTIB (3 equiv), NH4OAc (4 equiv) | Not detected |

| 7 | HTIB (2.5 equiv), NH2CO2NH4 (4 equiv) | 32 (cyclobutane) + 38 (imine byproduct) |

| 8 | 20 °C instead of 80 °C | 49 |

Note: Yields are based on NMR or isolated yields; NH2CO2NH4 = ammonium carbamate; PIDA = (diacetoxyiodo)benzene; HTIB = hydroxy(tosyloxy)iodobenzene.

Halogenation and Dichloromethylene Group Introduction

While the direct halogenation of cyclobutanes to introduce chlorine atoms is a classical approach, the preparation of this compound requires more controlled methods due to the sensitivity of the cyclobutane ring and the need for selective substitution.

- Chlorination of Cyclobutanes : Electrophilic chlorination using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions can introduce chlorine atoms at specific ring positions.

- Formation of Dichloromethylene Groups : The dichloromethylene substituents (=CCl2) are typically introduced via geminal dichlorination of methylene groups adjacent to the ring or through Wittig-type reactions with chlorinated phosphonium ylides followed by cyclization.

- Use of Dichlorocarbene Precursors : Dichlorocarbene (:CCl2) generated from chloroform and strong bases can be added to double bonds or reactive intermediates to form dichloromethylene-substituted cyclobutanes.

Alternative Synthetic Routes

Other methods for preparing such heavily chlorinated cyclobutanes include:

- [2 + 2] Cycloaddition Reactions : Photocatalytic or Lewis acid-catalyzed [2 + 2] cycloadditions of dichlorinated alkenes or alkynes can form cyclobutane rings with dichloromethylene substituents.

- Radical Cyclization : Radical-initiated cyclizations using chlorinated precursors can afford substituted cyclobutanes, although controlling regio- and stereoselectivity is challenging.

- Ring Contraction of Larger Rings : Wolff rearrangement or oxidative pinacol rearrangement of chlorinated cyclopentanones or cyclohexanones can yield cyclobutane derivatives with chlorine substituents.

Research Results Summary

The most comprehensive and recent research on the preparation of substituted cyclobutanes, including compounds structurally related to this compound, highlights the efficiency of iodonitrene-mediated ring contraction of pyrrolidines. This method offers:

- High stereoselectivity and diastereoselectivity.

- Broad substrate scope including aryl, alkyl, and heteroaryl substituents.

- Mild reaction conditions with good yields.

- Applicability to complex and spirocyclic structures.

The method's mechanistic insight, involving nitrogen extrusion and radical intermediates, provides a robust platform for synthesizing highly substituted cyclobutanes with multiple chlorine substituents after suitable halogenation steps.

The preparation of This compound is best approached through stereoselective ring contraction of appropriately substituted pyrrolidines using hypervalent iodine(III) reagents and nitrogen transfer chemistry. Subsequent controlled halogenation or dichloromethylene group introduction can be achieved via electrophilic chlorination or carbene addition methods. This combination of modern synthetic techniques ensures high yield, stereochemical control, and access to complex cyclobutane derivatives relevant in advanced organic synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chlorinated cyclobutane derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated cyclobutane compounds.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated cyclobutane carboxylic acids, while reduction can produce partially dechlorinated cyclobutane derivatives .

Scientific Research Applications

1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function . These interactions can affect various cellular processes and pathways, contributing to its biological activity .

Comparison with Similar Compounds

3,4-Bis(dichloromethylene)-1,2-cyclobutanedione

This compound shares the cyclobutane backbone and dichloromethylene groups but replaces the 1,2-dichloro substituents with ketone oxygen atoms. The presence of carbonyl groups increases polarity and reactivity toward nucleophilic attack compared to the fully halogenated target compound. The electron-withdrawing ketones also reduce ring strain effects, as evidenced by its higher thermal stability in synthesis applications .

Appel’s Salt (4,5-Dichloro-1,2,3-dithiazolium Chloride)

Both compounds undergo nucleophilic substitution at chlorine-bearing positions, but Appel’s salt’s thiazolium ring enables aromatic stabilization, reducing ring strain and enhancing stability under acidic conditions. In contrast, the cyclobutane core of the target compound confers greater ring strain, favoring ring-opening reactions in the presence of nucleophiles .

Halogenated Cyclobutane Derivatives

Cyclobutane (Unsubstituted)

Unsubstituted cyclobutane (CAS 287-23-0) exhibits high ring strain (≈110 kJ/mol) due to its square planar geometry. The introduction of dichloromethylene and chlorine substituents in the target compound increases steric hindrance and reduces symmetry, altering its physical properties (e.g., higher melting point) and chemical reactivity (e.g., susceptibility to radical-mediated degradation) compared to the parent cyclobutane .

1,3-Dimethylcyclopentane

Cyclopentane’s lower ring strain allows for more predictable substitution patterns, whereas the target compound’s strained cyclobutane ring promotes unique reactivity, such as [2+2] cycloadditions under UV irradiation, a feature absent in larger rings .

Research Findings and Key Differences

- Ring Strain vs. Stability : The target compound’s cyclobutane ring strain (≈110 kJ/mol) contrasts with Appel’s salt’s aromatic stabilization, leading to divergent reaction pathways. For example, the target compound undergoes ring-opening polymerization under mild conditions, while Appel’s salt retains its heterocyclic structure even under thermal stress .

- Electronic Effects : Dichloromethylene groups in the target compound create a strongly electron-deficient core, enabling reactions with soft nucleophiles (e.g., thiols), whereas 3,4-bis(dichloromethylene)-1,2-cyclobutanedione’s ketones favor hard nucleophiles like amines .

Biological Activity

1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane (CAS No. 55044-46-7) is a chlorinated cyclobutane derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by multiple chlorine substituents, suggests possible interactions with biological systems that merit detailed investigation.

The molecular formula of this compound is , with a molecular weight of approximately 238.83 g/mol. The presence of multiple chlorine atoms is expected to influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H2Cl6 |

| Molecular Weight | 238.83 g/mol |

| CAS Number | 55044-46-7 |

Antimicrobial Activity

Research has indicated that chlorinated compounds often exhibit significant antimicrobial properties. A study evaluating various chlorinated derivatives found that compounds similar to this compound showed effective antibacterial activity against both gram-positive and gram-negative bacteria. The introduction of chlorine atoms is known to enhance the lipophilicity and membrane permeability of such compounds, potentially increasing their antibacterial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on several chlorinated compounds, including derivatives of this compound. These studies often involve testing against various cancer cell lines to evaluate the compound's potential as an anticancer agent. Preliminary results suggest that certain derivatives may possess selective cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells .

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to assess the antibacterial efficacy of chlorinated cyclobutanes against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher degrees of chlorination exhibited superior antibacterial activity compared to their non-chlorinated counterparts. Specifically, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that derivatives of this compound could induce apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. Notably, the compound's selectivity for cancer cells over normal cells was highlighted as a significant advantage in potential therapeutic applications .

The biological activity of this compound is hypothesized to involve interaction with cellular membranes and intracellular targets. The lipophilic nature imparted by the chlorine substituents facilitates membrane penetration, allowing the compound to disrupt cellular processes or inhibit specific enzymes critical for bacterial survival or cancer cell proliferation .

Q & A

Q. What are the recommended synthetic routes for 1,2-dichloro-3,4-bis(dichloromethylene)cyclobutane, and how can purity be optimized?

Synthesis of cyclobutane derivatives often involves strain-driven reactions or photochemical dimerization. For this compound, a plausible route is the halogenation of a preformed cyclobutene framework, as seen in analogous squarylium dye syntheses (e.g., cyclobutenedione derivatives via condensation reactions) . Purity optimization requires chromatographic separation (e.g., HPLC or column chromatography) and recrystallization in non-polar solvents. Characterization via NMR (e.g., for chlorinated carbons) and mass spectrometry is critical to confirm structural integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key methods include:

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming the strained cyclobutane ring and dichloromethylene groups .

- FT-IR spectroscopy : Identifies C-Cl stretches (~550–600 cm) and C=C vibrations from dichloromethylene groups .

- UV-Vis spectroscopy : Detects conjugation effects; cyclobutane derivatives with dichloromethylene groups may show absorption in the 250–300 nm range due to π→π* transitions .

Q. What are the stability considerations for this compound under laboratory conditions?

Cyclobutane derivatives are prone to ring-opening due to strain. Stability tests should include:

- Thermogravimetric analysis (TGA) : Assesses decomposition temperatures.

- Light sensitivity : Store in amber vials, as dichloromethylene groups may undergo photoisomerization .

- Inert atmosphere handling : Use nitrogen/argon to prevent oxidation, especially given the reactivity of chlorinated alkenes with oxidizing agents .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its optical properties?

Computational studies (e.g., DFT) reveal that the dichloromethylene groups introduce significant electron-withdrawing effects, stabilizing the LUMO and narrowing the HOMO-LUMO gap. This can enhance fluorescence or aggregation-induced emission (AIE), as observed in structurally similar compounds like 1,2-diphenyl-3,4-bis(diphenylmethylene)-1-cyclobutene . Experimental validation requires temperature-dependent photoluminescence assays and single-crystal analysis .

Q. How can contradictory data in crystallographic vs. spectroscopic analyses be resolved?

Discrepancies may arise from dynamic effects (e.g., bond flexing in solution vs. rigid crystal structures). Strategies include:

Q. What methodologies are recommended for studying its reactivity as a bioisostere?

Cyclobutane derivatives are explored as bioisosteres due to their stereochemical rigidity. Key approaches:

- Strain energy calculations : Quantify ring strain (~110 kJ/mol for cyclobutane) to predict reactivity .

- In vitro binding assays : Compare affinity with natural substrates (e.g., enzyme inhibition studies).

- Metabolic stability tests : Use liver microsomes to assess resistance to cytochrome P450 oxidation .

Q. What advanced safety protocols are needed for handling this compound?

Beyond basic PPE (gloves, goggles), specific measures include:

- Grounding and bonding : Prevents static discharge during transfer, critical for chlorinated volatile compounds .

- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks.

- Spill management : Neutralize with activated carbon or specialized absorbents for halogenated hydrocarbons .

Q. How can researchers address gaps in bioactivity data for this compound?

Prioritize:

- High-throughput screening (HTS) : Test against diverse targets (e.g., kinase inhibitors, GPCRs).

- Toxicogenomics : Profile gene expression changes in cell lines exposed to the compound.

- In silico docking : Predict interactions using platforms like AutoDock Vina, leveraging its rigid cyclobutane core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.